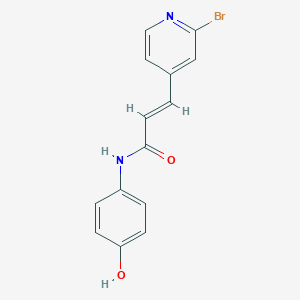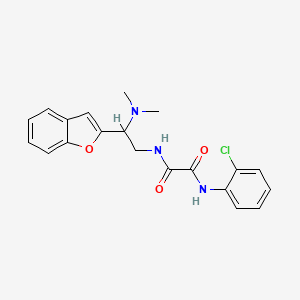
N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMF-019, and it is a member of the triazolidine family of compounds.
Aplicaciones Científicas De Investigación
Inhibition of NF-kappaB and AP-1 Gene Expression
Studies have focused on compounds inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, aiming to improve potential oral bioavailability and examine their cell-based activity. For example, modifications on the pyrimidine portion of certain compounds showed that specific substitutions could maintain or enhance activity while improving gastrointestinal permeability, indicating potential therapeutic applications (Palanki et al., 2000).
Antipathogenic Activity
Research into acylthioureas, including derivatives with halogenated phenyl substituents, has shown significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel anti-microbial agents with antibiofilm properties, highlighting the importance of halogenated substituents in enhancing antimicrobial efficacy (Limban et al., 2011).
Antitumor and Antimicrobial Activities
Compounds featuring enaminone as a building block and undergoing various reactions have shown promise in antitumor and antimicrobial applications. For instance, certain derivatives exhibited cytotoxic effects comparable to 5-fluorouracil against human cancer cell lines, indicating their potential as anticancer agents. Moreover, selected compounds demonstrated antimicrobial activity, suggesting their utility in fighting bacterial infections (Riyadh, 2011).
Tubulin Polymerization and Anticancer Agents
2-Cyanoaminopyrimidines have been explored for their anticancer properties, particularly their ability to promote tubulin polymerization and overcome multidrug resistance. Such studies contribute to understanding the mechanism of action of potential anticancer drugs and their ability to bind to specific sites, offering insights into designing more effective therapies (Zhang et al., 2007).
DNA Interaction and Antitumor Activity
Research on the interaction of compounds with DNA and their subsequent effects on DNA stability and function highlights the potential for developing antitumor agents. Investigations into how certain compounds induce DNA repair synthesis or cause degeneration of DNA in cancer cells provide a basis for understanding their therapeutic potential in cancer treatment (Mizuno & Decker, 1976).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(4-fluoroanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c1-9-2-5-12(8-13(9)17)20-16(24)14-15(22-23-21-14)19-11-6-3-10(18)4-7-11/h2-8,14-15,19,21-23H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPCCUWVSZPSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118397 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

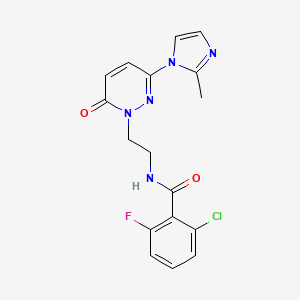
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2698223.png)

![5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2698225.png)
![5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2698226.png)
![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2698229.png)
![2,6-Dichloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-YL)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2698231.png)
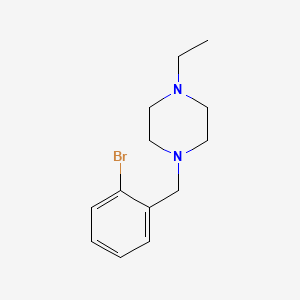
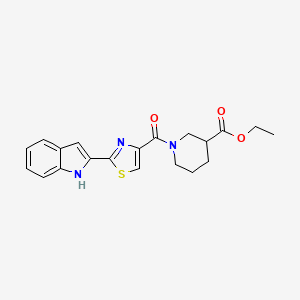
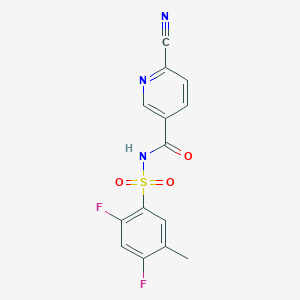
![Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate](/img/structure/B2698237.png)
![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B2698240.png)
